4-(4-Methoxyphenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carboxylic acid
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Overview
Description
4-(4-Methoxyphenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a methoxyphenyl group and a tetrahydrofuran-2-ylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carboxylic acid typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is to react a suitable pyrimidine derivative with a methoxyphenyl group and a tetrahydrofuran-2-ylmethylamino group under controlled conditions. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme interactions, protein binding, and other biochemical processes. Its ability to interact with various biological targets makes it a useful tool in drug discovery and development.
Medicine: This compound has potential applications in the development of new pharmaceuticals. Its structural features may allow it to act as a lead compound for the design of drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products. Its versatility and reactivity make it a valuable asset in various manufacturing processes.
Mechanism of Action
The mechanism by which 4-(4-Methoxyphenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action will depend on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
4-(4-Methoxyphenyl)-2-aminopyrimidine-5-carboxylic acid
2-[(Tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carboxylic acid
4-(4-Methoxyphenyl)pyrimidine-5-carboxylic acid
Uniqueness: 4-(4-Methoxyphenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carboxylic acid stands out due to its combination of functional groups, which provides it with unique chemical and biological properties compared to similar compounds. Its ability to interact with multiple targets and its versatility in chemical reactions make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-2-(oxolan-2-ylmethylamino)pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-23-12-6-4-11(5-7-12)15-14(16(21)22)10-19-17(20-15)18-9-13-3-2-8-24-13/h4-7,10,13H,2-3,8-9H2,1H3,(H,21,22)(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHITGGJVRLMKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2C(=O)O)NCC3CCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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